1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine
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Overview
Description
1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been found to interact with a variety of biological targets .
Mode of Action
Thiazole derivatives have been reported to interact with their targets, leading to various biological effects .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight of 21832 , may influence its pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been reported to have various biological activities, including analgesic and anti-inflammatory effects .
Preparation Methods
The synthesis of 1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine typically involves the formation of the thiazole ring followed by the attachment of the phenyl and ethan-1-amine groups. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with aniline derivatives under specific conditions . Industrial production methods may involve multi-step synthesis processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals
Comparison with Similar Compounds
1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine can be compared with other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Bleomycin: An antineoplastic drug.
What sets this compound apart is its unique combination of the thiazole ring with the phenyl and ethan-1-amine groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-8(13)10-3-5-11(6-4-10)12-7-15-9(2)14-12/h3-8H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQUBDGUMVSAGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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